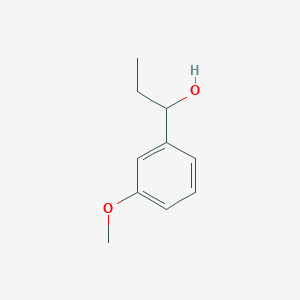

1-(3-Methoxyphenyl)propan-1-ol

描述

Contextualization within Methoxyphenyl-Containing Secondary Alcohols

Methoxyphenyl-containing secondary alcohols are a class of organic compounds that feature a hydroxyl group on a carbon atom which is, in turn, bonded to a phenyl ring bearing a methoxy (B1213986) group. These compounds are of significant interest in organic synthesis and medicinal chemistry due to the diverse reactivity imparted by the alcohol and the electronic effects of the methoxy group on the aromatic ring. The position of the methoxy group (ortho, meta, or para) can influence the compound's physical and chemical properties.

Historical Development of Research on Propanol (B110389) Derivatives

The study of propanol derivatives is deeply rooted in the broader history of alcohol chemistry. The synthesis of benzylic alcohols, a category that includes 1-(3-Methoxyphenyl)propan-1-ol, has been a fundamental pursuit in organic chemistry since the 19th century, closely linked to the development of the dye and fragrance industries. perfumerflavorist.combritannica.com Early methods often involved the hydrolysis of benzyl (B1604629) halides. google.com Over the decades, the synthetic toolkit for creating these alcohols has expanded significantly to include the reduction of corresponding ketones and the use of organometallic reagents like Grignard reagents. study.com In recent years, a major focus has been the development of stereoselective methods to produce chiral propanol derivatives, which are crucial as building blocks in the synthesis of complex, biologically active molecules. ccsenet.org

Significance and Research Trajectory of this compound

While extensive research on this compound itself is not widely documented in publicly available literature, its structural motifs are present in various compounds of pharmaceutical interest. The methoxyphenyl group is a common feature in many biologically active molecules. For instance, the related compound 1-(3-methoxyphenyl)piperazine is a known valuable precursor in the synthesis of various pharmaceuticals. nbinno.com The research trajectory for compounds like this compound is often tied to their potential as chiral building blocks for the asymmetric synthesis of more complex molecules. The ability to introduce a chiral center at the alcohol-bearing carbon makes it a potentially valuable intermediate in drug discovery and development. nih.gov

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C10H14O2 |

| Molecular Weight | 166.22 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 52956-27-1 nih.gov |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of organic compounds.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed peak assignments are not provided in the search results, the availability of 13C NMR spectra for this compound is noted. nih.gov

Infrared (IR) Spectroscopy

The presence of a hydroxyl (-OH) group in this compound would be expected to produce a characteristic broad absorption band in the region of 3200-3600 cm-1 in its IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry data, specifically from Gas Chromatography-Mass Spectrometry (GC-MS), is available for this compound. nih.gov The fragmentation pattern would be influenced by the presence of the aromatic ring, the methoxy group, and the propanol side chain.

Structure

3D Structure

属性

IUPAC Name |

1-(3-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBXPRJLIYBQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415680 | |

| Record name | 1-(3-methoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52956-27-1 | |

| Record name | 1-(3-methoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for the Preparation of 1 3 Methoxyphenyl Propan 1 Ol

Classical Synthetic Approaches to 1-(3-Methoxyphenyl)propan-1-ol

Traditional methods for synthesizing this compound typically involve the construction of the carbon skeleton followed by the reduction of a carbonyl group. These approaches are well-established and widely used for their reliability and straightforward execution.

Grignard Reagent Based Syntheses

A primary and direct method for the synthesis of this compound is the Grignard reaction. This approach involves the nucleophilic addition of an ethyl group to the carbonyl carbon of 3-methoxybenzaldehyde (B106831). The Grignard reagent, typically ethylmagnesium bromide (EtMgBr), is prepared by reacting bromoethane with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

The reaction proceeds by adding the solution of 3-methoxybenzaldehyde to the freshly prepared Grignard reagent, usually at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The ethyl group attacks the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent workup with an aqueous acid solution (e.g., dilute HCl or NH₄Cl) protonates the alkoxide to yield the final product, this compound nih.gov. This method is highly effective for laboratory-scale synthesis due to its high conversion rates and the ready availability of starting materials.

Reaction Scheme: Grignard Synthesis

3-methoxybenzaldehyde + CH₃CH₂MgBr → this compound

Catalytic Hydrogenation of 1-(3-Methoxyphenyl)propan-1-one Precursors

Another common classical approach is the reduction of the corresponding ketone, 1-(3-methoxyphenyl)propan-1-one (also known as 3'-methoxypropiophenone). This ketone precursor can be synthesized via methods such as the Friedel-Crafts acylation of anisole with propanoyl chloride or by reacting 3-methoxybenzonitrile with ethylmagnesium bromide.

Once the ketone is obtained, it can be reduced to the secondary alcohol via catalytic hydrogenation. This process typically involves reacting the ketone with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst. Palladium on carbon (Pd/C) is a widely used catalyst for this transformation due to its efficiency and the ability to be easily removed by filtration upon reaction completion fujifilm.commasterorganicchemistry.com. The reaction is generally carried out in a solvent such as ethanol (B145695) or ethyl acetate. This method is advantageous for its clean conversion, high yields, and the generation of minimal waste products scispace.com.

Catalytic transfer hydrogenation (CTH) offers a safer alternative to using high-pressure hydrogen gas. In this method, a hydrogen donor molecule, such as isopropanol or formic acid, is used in the presence of a suitable catalyst. For instance, the reduction of the analogous 4'-methoxypropiophenone has been achieved with high conversion and yield using a bifunctional hafnium-based polymeric nanocatalyst, with 2-pentanol serving as the hydrogen source and solvent nih.gov. This approach highlights the versatility of catalytic reduction methods.

| Catalyst System | Hydrogen Source | Substrate | Product | Conversion (%) | Yield (%) | Ref |

| Pd/C | H₂ gas | 1-(3-Methoxyphenyl)propan-1-one | This compound | High | High | General Knowledge |

| PhP-Hf (1:1.5) | 2-Pentanol | 4'-Methoxypropiophenone | 1-(4-Methoxyphenyl)propan-1-ol | 99.8 | 98.1 | nih.gov |

Reductive Pathways from Carboxylic Acid Derivatives

Synthesizing this compound from carboxylic acid derivatives like 3-methoxybenzoic acid is a multi-step process that culminates in a reduction. A direct reduction of the carboxylic acid to the secondary alcohol is not feasible in a single step with common reagents. Instead, the pathway involves the initial formation of the ketone precursor, 1-(3-methoxyphenyl)propan-1-one.

The process typically begins with the conversion of 3-methoxybenzoic acid to a more reactive species, such as an acid chloride (3-methoxybenzoyl chloride), using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activated derivative can then be reacted with an organometallic reagent. However, to prevent over-addition to form a tertiary alcohol, less reactive organometallics like organocadmium or organocuprate reagents are often employed.

Alternatively, the ketone can be formed by reacting the acid chloride with an appropriate Grignard reagent at low temperatures or by first converting the carboxylic acid into a Weinreb amide. The Weinreb amide, upon reaction with ethylmagnesium bromide, forms a stable chelated intermediate that resists further addition and yields 1-(3-methoxyphenyl)propan-1-one after acidic workup. The resulting ketone is then reduced to the target alcohol, this compound, using methods described previously, such as catalytic hydrogenation or reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄).

Advanced and Stereoselective Syntheses of this compound

For applications where specific stereoisomers are required, such as in the synthesis of chiral pharmaceuticals, advanced stereoselective methods are employed. These techniques aim to produce enantiomerically pure or enriched samples of either (R)- or (S)-1-(3-methoxyphenyl)propan-1-ol.

Asymmetric Catalytic Reductions for Enantiopure this compound

Asymmetric catalytic reduction, particularly asymmetric transfer hydrogenation (ATH), is a powerful tool for the enantioselective synthesis of chiral alcohols from prochiral ketones semanticscholar.org. This method utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to facilitate the transfer of hydrogen from a donor molecule to the ketone, preferentially forming one enantiomer of the alcohol over the other.

Ruthenium(II) complexes containing chiral diamine ligands, such as those derived from N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are highly effective for this purpose nih.govnih.gov. These are often referred to as Noyori-Ikariya catalysts mdpi.com. The reduction of 1-(3-methoxyphenyl)propan-1-one using such a catalyst, for example, a tethered Ru(II)/TsDPEN complex, can provide the chiral alcohol with significant enantiomeric excess (ee) nih.govcore.ac.uk. The reaction is typically carried out using formic acid/triethylamine mixture or isopropanol as the hydrogen source. The stereochemical outcome is dictated by the chirality of the ligand and the electronic and steric properties of the substrate.

| Catalyst System | Substrate Class | Product Configuration | Enantiomeric Excess (ee) | Ref |

| Tethered Ru(II)/(R,R)-TsDPEN | 1,3-Alkoxy/Aryloxy Propanones | (S)-Alcohol | Up to 68% | nih.govcore.ac.uk |

| Noyori-Ikariya Catalysts | Aryl Ketones | (R)- or (S)-Alcohol | Up to 99% | mdpi.com |

Biocatalytic Transformations for Chiral Resolution or Asymmetric Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative for producing enantiopure alcohols. Enzymes, such as alcohol dehydrogenases (ADHs) and lipases, are used to either resolve a racemic mixture of the alcohol or to asymmetrically reduce the precursor ketone mdpi.com.

Asymmetric Synthesis: Alcohol dehydrogenases, often from microorganisms like Lactobacillus kefir or Saccharomyces cerevisiae (baker's yeast), can reduce 1-(3-methoxyphenyl)propan-1-one with high enantioselectivity mtak.hunih.govresearchgate.net. These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide (NADH), which must be regenerated in situ for the reaction to be economically viable chempap.org. This is often achieved by using a co-substrate, such as isopropanol, which is oxidized to acetone by the same enzyme, thereby recycling the cofactor. This method can produce either the (R)- or (S)-alcohol with very high enantiomeric excess, depending on the specific enzyme used nih.gov.

Chiral Resolution: An alternative biocatalytic strategy is the kinetic resolution of racemic this compound. This technique employs lipases to selectively acylate one enantiomer of the alcohol at a much faster rate than the other. For instance, using an acyl donor like vinyl acetate and a lipase (B570770) such as Novozym 435 (Candida antarctica lipase B), one enantiomer (e.g., the R-enantiomer) can be converted to its acetate ester, leaving the unreacted S-enantiomer of the alcohol in high enantiomeric purity nih.gov. The ester and the unreacted alcohol can then be separated chromatographically. This method allows for the preparation of both enantiomers from the same racemic starting material mdpi.comresearchgate.net.

| Biocatalytic Method | Enzyme Type | Substrate | Outcome | Enantiomeric Excess (ee) | Ref |

| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | 1-(3-Methoxyphenyl)propan-1-one | (R)- or (S)-Alcohol | >99% (Typical) | nih.govnih.gov |

| Kinetic Resolution | Lipase (e.g., Novozym 435) | Racemic this compound | (R)-Acetate + (S)-Alcohol | >95% | nih.gov |

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, has emerged as a superior alternative to traditional batch methods for the synthesis of chemical compounds, offering significant advantages in safety, efficiency, and scalability. The synthesis of this compound can be effectively adapted to a continuous flow setup, particularly by focusing on the synthesis of its immediate precursor, 3-methoxypropiophenone, followed by a reduction step.

A key reaction for forming the carbon skeleton of the precursor is the Grignard reaction. The inherent risks of Grignard reactions, such as their exothermic nature and the sensitivity of the reagents to air and moisture, are substantially mitigated in a continuous flow environment. vapourtec.com Flow reactors provide superior heat transfer and precise control over reaction parameters, preventing thermal runaways and improving product consistency. vapourtec.com

A multi-step continuous flow process has been successfully developed for the synthesis of 3-methoxypropiophenone. acs.orgfigshare.com This process begins with the continuous generation of a Grignard reagent, which is then reacted with propionitrile in a series of continuously stirred tank reactors (CSTRs). acs.orgfigshare.com The subsequent quenching, neutralization, and phase separation are also integrated into the flow system. acs.org This automated, telescopic synthesis demonstrates a significant improvement over batch processing, achieving an 84% yield of the desired ketone in a much shorter reaction time compared to the 50% yield from an optimized batch protocol. acs.orgfigshare.com

The resulting 3-methoxypropiophenone can then be converted to this compound in a subsequent continuous reduction step. This can be achieved through catalytic hydrogenation or with a reducing agent stream, seamlessly integrating the final synthesis step into a single, uninterrupted process.

Furthermore, flow chemistry has been effectively used for the enantioselective production of related 1-aryl-1-propanols. iciq.org By employing a packed-bed reactor containing a chiral catalyst, aromatic aldehydes can be converted to enantiopure alcohols with short residence times and high productivity. iciq.org This demonstrates the potential for developing a continuous, scalable process for producing specific stereoisomers of this compound, which is often crucial for pharmaceutical applications.

| Parameter | Continuous Flow Synthesis of 3-Methoxypropiophenone | Optimized Batch Synthesis |

|---|---|---|

| Methodology | Multi-step continuous flow using CSTRs | Traditional batch reaction |

| Key Reaction | Grignard reaction with propionitrile | Grignard reaction with propionitrile |

| Achieved Yield | 84% | 50% |

| Reaction Time | Significantly shorter | Longer |

| Scalability | Highly scalable | Limited scalability |

| Reference | acs.orgfigshare.com | acs.orgfigshare.com |

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com The synthesis of this compound can be made more sustainable by incorporating these principles, focusing on areas such as catalysis, solvent choice, and energy efficiency.

Biocatalysis: One of the most powerful green chemistry tools is biocatalysis, which uses enzymes to perform chemical transformations with high selectivity under mild conditions. nih.gov The final step in synthesizing this compound is the reduction of the ketone precursor, 3-methoxypropiophenone. This step is ideally suited for biocatalysis. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are classes of enzymes known for the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols. nih.gov

Research on analogous compounds has shown great promise. For instance, the asymmetric bioreduction of 3-methoxyacetophenone using the yeast strain Debaryomyces hansenii yields (R)-1-(3-methoxyphenyl)ethanol with an 82% yield and an outstanding enantiomeric excess of over 99%. researchgate.net Similarly, various microorganisms and isolated enzymes have been successfully used for the reduction of other substituted acetophenones. researchgate.netrsc.org Applying a similar enzymatic approach to 3-methoxypropiophenone could provide a highly efficient and environmentally benign route to enantiopure (R)- or (S)-1-(3-methoxyphenyl)propan-1-ol, operating in aqueous media at ambient temperature and pressure. researchgate.net

| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 3-Methoxyacetophenone | Debaryomyces hansenii P1 | (R)-1-(3-methoxyphenyl)ethanol | 82% | >99% | researchgate.net |

| Acetophenone | Lactobacillus kefiri P2 | (R)-1-Phenylethanol | High Conversion | >99% | researchgate.net |

| Acetophenone | Carrot Roots (Daucus carota) | (S)-1-Phenylethanol | up to 85% | 86.4% | researchgate.net |

Mechanochemistry: Mechanochemical synthesis, which involves conducting reactions in the solid state by grinding or milling, often eliminates the need for bulk solvents. semanticscholar.org This technique aligns with green chemistry principles by significantly reducing waste. Mechanochemical methods have been applied to reactions like the Claisen-Schmidt condensation for synthesizing chalcones, which are structurally related to the precursors of the target molecule. mdpi.com A solvent-free, mechanochemical approach could potentially be developed for the synthesis of 3-methoxypropiophenone or its precursors, thereby minimizing the environmental impact associated with solvent use and purification. mdpi.com

Use of Greener Solvents and Catalysts: Where solvents are necessary, green chemistry encourages the use of less hazardous and recyclable alternatives. Propylene carbonate, for example, has been used as a green, recyclable solvent for the iron-catalyzed etherification of benzylic alcohols. acs.org The replacement of traditional noble metal catalysts with more abundant and less toxic metals like iron is another key principle. acs.org Research into the synthesis of this compound could explore the use of such environmentally benign catalysts and solvent systems to further improve its sustainability profile.

Advanced Spectroscopic Techniques for Structural Elucidation of 1 3 Methoxyphenyl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information regarding the number and types of protons and carbons in the molecule.

The ¹H NMR spectrum of 1-(3-Methoxyphenyl)propan-1-ol displays distinct signals for each unique proton environment. The ethyl group protons appear as a triplet for the terminal methyl group (H-3) and a multiplet for the methylene (B1212753) group (H-2), due to coupling with adjacent protons. The benzylic proton (H-1) resonates as a triplet, coupled to the methylene protons. The aromatic protons show a complex pattern consistent with a 1,3-disubstituted benzene (B151609) ring, while the methoxy (B1213986) protons appear as a sharp singlet. The hydroxyl proton signal is typically a broad singlet.

The ¹³C NMR spectrum reveals ten distinct carbon signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. The carbons of the ethyl group appear in the upfield aliphatic region. The carbon bearing the hydroxyl group (C-1) is found in the 60-80 ppm range, while the aromatic carbons resonate between 110-160 ppm. The methoxy carbon gives a characteristic signal around 55 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 0.92 | Triplet | 7.4 | H-3 |

| 1.75 | Multiplet | - | H-2 |

| 4.58 | Triplet | 6.6 | H-1 |

| 3.81 | Singlet | - | -OCH₃ |

| 6.80 | Doublet of Doublets | 8.2, 2.6 | H-4' |

| 6.89 | Triplet | 2.0 | H-2' |

| 6.92 | Doublet | 7.6 | H-6' |

| 7.25 | Triplet | 7.9 | H-5' |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 10.1 | C-3 |

| 31.8 | C-2 |

| 55.2 | -OCH₃ |

| 75.9 | C-1 |

| 111.7 | C-2' |

| 112.8 | C-4' |

| 118.4 | C-6' |

| 129.5 | C-5' |

| 146.1 | C-1' |

Two-dimensional NMR experiments are crucial for establishing the bonding framework of the molecule by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify spin-spin coupled protons. For this compound, a cross-peak between the signals at 0.92 ppm (H-3) and 1.75 ppm (H-2) confirms their adjacent relationship in the ethyl group. Similarly, a correlation between the signals at 1.75 ppm (H-2) and 4.58 ppm (H-1) establishes the connectivity of the entire propanol (B110389) chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu For instance, the proton signal at 4.58 ppm (H-1) would show a cross-peak with the carbon signal at 75.9 ppm (C-1), definitively assigning both. This technique is applied to all protonated carbons to build a robust C-H framework.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over two to three bonds) between protons and carbons, which is vital for connecting different parts of the molecule. sdsu.edu Key correlations would include a cross-peak between the benzylic proton H-1 (4.58 ppm) and the aromatic quaternary carbon C-1' (146.1 ppm), as well as C-2' (111.7 ppm) and C-6' (118.4 ppm). Furthermore, correlations from the methoxy protons (3.81 ppm) to the aromatic carbon C-3' (159.8 ppm) confirm the position of the methoxy group on the ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of the molecular weight and formula, and offering insights into the molecule's structure.

HRMS measures the mass-to-charge ratio to a very high degree of accuracy. The molecular formula of this compound is C₁₀H₁₄O₂. The calculated exact mass for the molecular ion [M]⁺ is 166.0994 Da. nih.gov An experimentally determined mass that matches this value confirms the elemental composition of the molecule.

In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule.

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z = 166. The most prominent fragmentation pathway is the alpha-cleavage, involving the loss of an ethyl radical (•C₂H₅) from the molecular ion. This results in the formation of a highly stable, resonance-delocalized benzylic oxonium ion at m/z = 137, which is often the base peak. Another significant fragmentation involves the loss of a water molecule (H₂O) from the molecular ion, yielding a peak at m/z = 148.

Table 3: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 166 | [C₁₀H₁₄O₂]⁺ | Molecular Ion [M]⁺ |

| 148 | [C₁₀H₁₂O]⁺ | [M - H₂O]⁺ |

| 137 | [C₈H₉O₂]⁺ | [M - C₂H₅]⁺ (Alpha-cleavage) |

| 109 | [C₇H₉O]⁺ | [C₈H₉O₂ - CO]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

Vibrational spectroscopy techniques, such as IR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound displays several key absorption bands that confirm its structure. nih.gov A strong, broad band in the region of 3500–3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. docbrown.info C-H stretching vibrations of the sp³ hybridized carbons in the propyl chain are observed just below 3000 cm⁻¹, while the sp² C-H stretches of the aromatic ring appear just above 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1600–1450 cm⁻¹ region. Strong bands corresponding to the C-O stretching of the alcohol and the aryl ether are found in the 1300–1000 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations often produce strong and sharp signals, making it a powerful tool for analyzing the aromatic portion of the molecule. researchgate.net

Table 4: Key Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3500–3200 (broad) | O-H stretch | Alcohol |

| 3100–3000 | C-H stretch | Aromatic (sp²) |

| 2960–2850 | C-H stretch | Aliphatic (sp³) |

| 1600, 1585, 1485 | C=C stretch | Aromatic Ring |

| ~1260 | C-O stretch | Aryl Ether |

Lack of Available Data Prevents Analysis of Chiroptical Properties of this compound

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the available experimental data for the chiroptical properties of this compound. Specifically, no published research detailing the use of Optical Rotatory Dispersion (ORD) or Circular Dichroism (CD) for the stereochemical characterization of this compound could be located.

As a result, the requested article focusing on the "," with a specific subsection on "Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Stereochemical Characterization," cannot be generated at this time. The foundational experimental data, including ORD and CD spectra, Cotton effects, and their correlation to the absolute configuration of the enantiomers of this compound, are not present in the accessible scientific domain.

Chiroptical techniques such as ORD and CD are indispensable for determining the three-dimensional arrangement of atoms in chiral molecules. ORD measures the change in the angle of plane-polarized light as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, which possesses a stereocenter at the carbon atom bearing the hydroxyl group, these techniques would be crucial in assigning the absolute configuration as either (R) or (S).

A thorough investigation was conducted to find any studies involving the synthesis, resolution, and subsequent chiroptical analysis of the enantiomers of this compound. While information on the compound itself and related chemical structures is available, the specific experimental data required to construct a detailed and data-rich article on its chiroptical properties is absent from the reviewed literature.

Without access to primary research findings that include ORD and CD data tables and detailed experimental descriptions for this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and factual reporting. Further experimental research is needed to be conducted and published to enable a thorough analysis and discussion of the chiroptical characteristics of this specific chemical compound.

Chemical Reactivity and Transformation Pathways of 1 3 Methoxyphenyl Propan 1 Ol

Oxidation Reactions of the Secondary Alcohol Moiety to Ketones or Carboxylic Acids

The secondary alcohol group is readily susceptible to oxidation. Depending on the choice of oxidizing agent and reaction conditions, 1-(3-Methoxyphenyl)propan-1-ol can be converted to the corresponding ketone, 1-(3-methoxyphenyl)propan-1-one, or undergo further oxidation.

The conversion to ketones is a fundamental transformation in organic synthesis. wiley-vch.de A variety of reagents can achieve this, including chromium-based reagents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3), as well as milder, more selective modern reagents. rsc.org For instance, the oxidation of the analogous 1-(m-methoxyphenyl)propanol to 3-methoxypropiophenone has been reported using CrO3. rsc.org The reaction generally proceeds with high selectivity for the ketone, as further oxidation would necessitate the cleavage of a strong carbon-carbon bond. researchgate.net

Stronger oxidizing agents, such as potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7) under acidic conditions, can lead to the cleavage of the bond between the benzylic carbon and the ethyl group, ultimately forming 3-methoxybenzoic acid. slideshare.netchemistrysteps.com This oxidative cleavage is characteristic of benzylic alcohols that possess at least one hydrogen on the benzylic carbon. slideshare.net

| Oxidizing Agent | Product | Reaction Type |

|---|---|---|

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | 1-(3-methoxyphenyl)propan-1-one | Oxidation to Ketone |

| Chromium Trioxide (CrO₃) | 1-(3-methoxyphenyl)propan-1-one | Oxidation to Ketone |

| Potassium Permanganate (KMnO₄) | 3-Methoxybenzoic acid | Oxidative Cleavage to Carboxylic Acid |

Derivatization of the Hydroxyl Group: Esterification, Etherification, and Substitution Reactions

The hydroxyl group of this compound is a prime site for derivatization through several key reaction types.

Esterification: The alcohol can react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid or a base. For example, in a Fischer esterification, the alcohol would be heated with a carboxylic acid in the presence of a strong acid catalyst.

Etherification: Conversion to an ether can be achieved, for instance, through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage.

Substitution Reactions: As a benzylic alcohol, the hydroxyl group can be transformed into a good leaving group upon protonation with a strong acid. This facilitates nucleophilic substitution reactions (SN1-type) due to the resonance stabilization of the resulting secondary benzylic carbocation. Reaction with hydrogen halides (e.g., HBr, HCl) can thus convert the alcohol into the corresponding 1-halo-1-(3-methoxyphenyl)propane. masterorganicchemistry.com Other nucleophiles, such as azide, can also be introduced under acidic conditions. nih.gov

Reactions Involving the Aromatic Ring and the Methoxy (B1213986) Substituent

The methoxyphenyl group is an active participant in the compound's reactivity, particularly in electrophilic aromatic substitution.

The aromatic ring of this compound can undergo electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. chemistrysteps.com The regiochemical outcome of these reactions is directed by the two existing substituents: the methoxy group (-OCH3) and the 1-hydroxypropyl group (-CH(OH)CH2CH3).

The methoxy group is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the ring via resonance. The 1-hydroxypropyl group is generally considered a weakly activating, ortho, para-directing group. In this substitution pattern, the positions ortho and para to the strongly activating methoxy group are the most favorable for electrophilic attack. Therefore, substitution is expected to occur primarily at the C2, C4, and C6 positions of the aromatic ring.

| Reaction | Major Products (Predicted) |

|---|---|

| Nitration (HNO₃/H₂SO₄) | 1-(2-Nitro-3-methoxyphenyl)propan-1-ol, 1-(4-Nitro-3-methoxyphenyl)propan-1-ol, 1-(6-Nitro-3-methoxyphenyl)propan-1-ol |

| Bromination (Br₂/FeBr₃) | 1-(2-Bromo-3-methoxyphenyl)propan-1-ol, 1-(4-Bromo-3-methoxyphenyl)propan-1-ol, 1-(6-Bromo-3-methoxyphenyl)propan-1-ol |

The methoxy group itself can be a target for chemical transformation. The ether linkage of aryl methyl ethers can be cleaved to yield the corresponding phenol. This demethylation can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). Such reactions would convert this compound into 3-(1-hydroxypropyl)phenol.

Rearrangement Reactions and Fragmentations

Under certain conditions, this compound can undergo molecular rearrangements. These reactions are often initiated by the formation of a carbocation at the benzylic position. For example, under strongly acidic conditions used for dehydration, the protonated hydroxyl group leaves as water, generating a secondary benzylic carbocation. masterorganicchemistry.com This intermediate can potentially undergo a Wagner-Meerwein rearrangement, where a hydride or alkyl group migrates to form a more stable carbocation, although in this specific structure, the secondary benzylic carbocation is already relatively stable. wikipedia.orglscollege.ac.inslideshare.net The dehydration reaction itself, typically following an E1 mechanism for secondary alcohols, leads to the formation of an alkene, 1-(3-methoxyphenyl)prop-1-ene. masterorganicchemistry.com

Fragmentation pathways are often studied using mass spectrometry. For benzylic alcohols, common fragmentation patterns include the loss of water (M-18) and alpha-cleavage. libretexts.org Alpha-cleavage would involve the breaking of the bond between the carbinol carbon and the ethyl group, leading to a resonance-stabilized fragment. Another characteristic fragmentation of benzylic alcohols is the loss of the elements of CHO from the (M-H)+ ion. slideshare.net

Stereoselective Transformations at the Chiral Center

The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. This opens the possibility for stereoselective transformations.

Asymmetric Synthesis: Enantiomerically pure forms of the alcohol can be prepared through the asymmetric reduction of the precursor ketone, 1-(3-methoxyphenyl)propan-1-one, using chiral reducing agents or biocatalysts like baker's yeast. elsevierpure.com

Kinetic Resolution: A racemic mixture of the alcohol can be resolved through enzymatic kinetic resolution. mdpi.com In this process, an enzyme (e.g., a lipase) selectively catalyzes a reaction (such as acylation) on one enantiomer at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomer (as its ester) from the unreacted, slow-reacting enantiomer. mdpi.com

Chiral Analysis: The enantiomeric purity (enantiomeric excess, ee) of this compound can be determined using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase. rsc.orggcms.cz For example, the enantiomers of the related compound (S)-1-(3-methoxyphenyl)ethan-1-ol have been successfully separated and analyzed by GC on a chiral β-DEXTM120 column. rsc.org

Theoretical and Computational Studies on 1 3 Methoxyphenyl Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are employed to determine the electronic structure and preferred three-dimensional arrangement of atoms.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is often used to calculate the ground state properties of molecules, providing a balance between accuracy and computational cost. For a molecule like 1-(3-methoxyphenyl)propan-1-ol, DFT can be used to determine key properties such as optimized molecular geometry, total energy, and the distribution of electron density.

In typical DFT calculations, a functional such as B3LYP or M06-2X is chosen, along with a basis set like 6-311++G(d,p), to solve the Kohn-Sham equations. For instance, studies on similar aromatic compounds have successfully used the B3LYP/6-311++G(d,p) basis set to obtain optimized structures and vibrational frequencies. scienceopen.com The results of such calculations for this compound would yield precise bond lengths, bond angles, and dihedral angles, defining its most stable three-dimensional shape.

Table 1: Predicted Ground State Properties of this compound using DFT

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| Monoisotopic Mass | 166.099379685 Da nih.gov |

Note: The values in this table are based on computational predictions and may vary depending on the specific DFT functional and basis set used.

The presence of rotatable bonds in this compound—specifically around the propan-1-ol side chain and the methoxy (B1213986) group—gives rise to multiple possible conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies.

By systematically rotating these bonds and performing energy calculations for each resulting structure, an energy landscape can be mapped. This landscape reveals the most stable conformers (local and global energy minima) and the energy barriers (transition states) that separate them. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules, such as receptors or enzymes.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the surrounding environment.

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) to study its behavior in solution. The simulation would track the movements of all atoms over a period of nanoseconds or even microseconds. This allows for the observation of how the molecule's conformation changes over time and how it is influenced by interactions with the solvent. Such simulations are invaluable for understanding properties like solubility and the average conformation in a particular medium.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve modeling its oxidation, reduction, or degradation pathways. For example, a study on the degradation of the related compound 3-methoxy-1-propanol (B72126) by hydroxyl radicals utilized computational methods to identify the reaction mechanism. nih.govnih.gov

By calculating the energies of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants gives the activation energy of the reaction. This information is key to predicting the feasibility and rate of a chemical transformation. Techniques like DFT can be employed to locate transition state structures and calculate their energies. mdpi.com

In Silico Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, it is possible to calculate its expected infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. For example, theoretical vibrational analysis has been successfully applied to molecules with similar structural motifs. mdpi.com

Furthermore, quantum chemical calculations can provide a wealth of reactivity descriptors. These are parameters derived from the electronic structure that help predict how a molecule will behave in a chemical reaction.

Table 2: Key Reactivity Descriptors and Their Significance

| Descriptor | Significance |

|---|---|

| HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is a measure of chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | The MEP map shows the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for reaction. |

| Fukui Functions | These functions provide a more detailed analysis of local reactivity, indicating which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. |

These in silico predictions are instrumental in understanding the intrinsic reactivity of this compound and guiding further experimental investigations.

Investigations into the Biological and Biochemical Interactions of 1 3 Methoxyphenyl Propan 1 Ol

Mechanistic Studies of Enzyme-Ligand Interactions and Inhibition Profiling in Vitro

No specific studies detailing the mechanistic interactions of 1-(3-Methoxyphenyl)propan-1-ol with any enzyme have been found. Consequently, there is no available data on its enzyme inhibition profile, including parameters such as IC₅₀ or Kᵢ values against specific enzymatic targets. Research into the potential of this compound to act as an enzyme inhibitor has not been published in the available scientific literature.

Structure-Activity Relationship (SAR) Elucidation for this compound Analogues

There are no published studies that explore the structure-activity relationships of analogues of this compound. For a SAR study to be conducted, a series of structurally related compounds would need to be synthesized and tested for a specific biological activity. As no such studies have been reported, there is no data to present regarding the impact of structural modifications to the this compound scaffold on biological activity.

Molecular Docking and Receptor Binding Affinity Predictions

Computational studies, such as molecular docking, are often used to predict the binding affinity of a ligand to a receptor. However, no molecular docking or receptor binding affinity studies specifically focused on this compound have been identified in the public domain. Therefore, there are no predictive data on its potential biological targets or the strength of its interactions with any receptors.

In Vitro Biotransformation Pathways and Metabolic Stability Studies

Information regarding the in vitro biotransformation of this compound is not available. Studies of this nature would typically involve incubating the compound with liver microsomes or other metabolic enzyme systems to identify potential metabolites and determine its metabolic stability. The primary enzymes responsible for its metabolism, such as specific cytochrome P450 isoforms, have not been identified.

Due to the lack of experimental data, a data table for metabolic stability cannot be generated.

Analysis of Cellular Pathway Modulation in Model Systems (excluding human clinical data)

There is no available research on the effects of this compound on cellular pathways in any model systems. Such investigations would involve treating cell cultures with the compound and analyzing changes in signaling pathways or gene expression. Without these foundational studies, it is not possible to report on any modulation of cellular functions or pathways by this compound.

Applications of 1 3 Methoxyphenyl Propan 1 Ol in Organic Synthesis and Materials Science

Utility as a Chiral Building Block in Complex Molecule Synthesis

The presence of a stereocenter at the carbinol carbon allows 1-(3-methoxyphenyl)propan-1-ol to exist as two enantiomers, (R)- and (S)-1-(3-methoxyphenyl)propan-1-ol. This inherent chirality makes it a potential chiral building block for the asymmetric synthesis of more complex molecules, such as pharmaceuticals and natural products. In principle, the enantiomerically pure forms of this alcohol could be used to introduce a specific stereochemistry into a target molecule.

However, a comprehensive review of scientific databases reveals a lack of specific examples where this compound has been employed as a chiral auxiliary or a key chiral starting material in the total synthesis of complex molecules. While the synthesis of chiral alcohols is a significant area of research, with various methods developed for the asymmetric reduction of the corresponding ketone, 1-(3-methoxyphenyl)propan-1-one, the subsequent use of the resulting chiral alcohol in complex synthesis is not well-documented.

Table 1: Enantioselective Synthesis Methods for Phenylpropanols

| Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Ruthenium Complexes | β-keto esters | Chiral secondary alcohols | >99% | |

| Baker's Yeast | Propiophenone derivatives | Chiral 1-phenylpropanols | High | General Knowledge |

Note: This table represents general methods for the synthesis of chiral phenylpropanols, as specific data for the enantioselective synthesis of this compound is limited in the searched literature.

Precursor for the Synthesis of Heterocyclic Compounds and Natural Product Scaffolds

The functional groups present in this compound—a secondary alcohol and a methoxy-substituted aromatic ring—offer reaction sites for its conversion into various heterocyclic systems and natural product scaffolds. The hydroxyl group can be transformed into a good leaving group, facilitating intramolecular cyclization reactions. The aromatic ring can undergo electrophilic substitution, allowing for the introduction of other functional groups necessary for constructing more complex architectures.

Despite this potential, there is a scarcity of published research detailing the use of this compound as a direct precursor for the synthesis of specific heterocyclic compounds or natural products. The synthesis of lignans (B1203133) and alkaloids, for instance, often involves precursors with similar phenylpropanoid skeletons. However, no specific synthetic routes starting from this compound for these classes of natural products have been identified in the available literature.

Role in the Development of New Materials and Polymer Architectures

The incorporation of specific functional molecules as monomers can impart desired properties to polymers. The structure of this compound, containing both a reactive hydroxyl group and an aromatic ring, suggests its potential as a monomer or a modifying agent in polymer chemistry. The hydroxyl group could be used for polymerization reactions such as esterification or etherification to form polyesters or polyethers. The methoxyphenyl group could influence the thermal and mechanical properties of the resulting polymer.

Furthermore, if used in its enantiomerically pure form, this compound could be a monomer for the synthesis of chiral polymers. Chiral polymers have applications in chiral chromatography, asymmetric catalysis, and as materials with special optical properties.

A thorough search of the scientific literature, however, did not yield any studies describing the polymerization of this compound or its incorporation into polymer architectures. The development of new materials using this specific compound remains an unexplored area of research.

Potential Applications in Chemical Sensing and Analytical Methodologies

Chemical sensors often rely on molecular recognition elements that can selectively bind to a target analyte. The structure of this compound, with its hydroxyl group and aromatic ring, could potentially interact with certain analytes through hydrogen bonding or π-π stacking interactions. If incorporated into a larger sensing platform, such as a polymer or a self-assembled monolayer, it could contribute to the selective detection of specific molecules.

However, there is no evidence in the scientific literature of this compound being used as a recognition element in the development of chemical sensors or in other analytical methodologies. The design and synthesis of new chemical sensors is an active area of research, but the application of this particular compound has not been reported.

Advanced Methodologies and Analytical Techniques Applied to the Study of 1 3 Methoxyphenyl Propan 1 Ol

Hyphenated Chromatographic-Spectroscopic Techniques for Mixture Analysis

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for the analysis of 1-(3-Methoxyphenyl)propan-1-ol, particularly within complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for this purpose, offering high-resolution separation of volatile compounds and providing detailed structural information through mass analysis. nih.govjmchemsci.com

In a typical GC-MS analysis, the sample is volatilized and passed through a capillary column, where components separate based on their boiling points and interactions with the stationary phase. As each component, including this compound, elutes from the column, it enters the mass spectrometer. Here, it is ionized, most commonly by electron ionization (EI), causing the molecule to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments. This data is critical for unambiguous identification. nih.gov

The fragmentation of this compound in mass spectrometry is governed by the stability of the resulting carbocations. Key fragmentation pathways for secondary benzylic alcohols often involve the cleavage of the bond alpha to the hydroxyl group. The molecular ion peak ([M]⁺) would be observed at m/z 166. The most significant fragmentation would likely be the loss of an ethyl radical (•CH₂CH₃) to form a stable, resonance-stabilized benzylic cation.

Table 1: Plausible Mass Spectrometric Fragmentation Data for this compound

| m/z Value | Plausible Fragment Ion Structure | Notes |

|---|---|---|

| 166 | [C₁₀H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 148 | [M - H₂O]⁺ | Loss of water from the molecular ion |

| 137 | [M - C₂H₅]⁺ | Loss of an ethyl radical via alpha-cleavage, forming a stable benzylic cation. This is often the base peak. |

| 109 | [C₇H₉O]⁺ | Further fragmentation of the m/z 137 ion, possibly through loss of carbon monoxide (CO). |

| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of an aromatic ring. |

Similarly, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) can be utilized, especially for analyzing reaction mixtures that may not be suitable for direct GC analysis or for non-volatile derivatives.

Advanced Reaction Monitoring Techniques in Synthesis

The synthesis of this compound, for example, via the Grignard reaction between 3-methoxybenzaldehyde (B106831) and ethylmagnesium bromide, can be significantly optimized using advanced, in-situ monitoring techniques. These methods fall under the umbrella of Process Analytical Technology (PAT), which aims to improve process understanding and control by making real-time measurements. mt.combruker.com

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful PAT tool for monitoring the progress of chemical reactions. stk-online.chyoutube.com By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, spectra can be collected in real-time without the need for sampling. This allows for the continuous tracking of reactant consumption, product formation, and the appearance of any intermediates. acs.orgmt.com

For the synthesis of this compound from 3-methoxybenzaldehyde, FTIR spectroscopy could monitor the reaction kinetics by tracking specific infrared absorption bands.

Table 3: Application of In-Situ FTIR for Monitoring the Synthesis of this compound

| Species | Key Infrared Band (Approx. cm⁻¹) | Monitoring Utility |

|---|---|---|

| 3-Methoxybenzaldehyde (Reactant) | 1700-1685 | The strong carbonyl (C=O) stretch of the aldehyde. Its disappearance indicates the progress of the reaction. |

| This compound (Product) | 3600-3200 (broad) | The appearance of the broad hydroxyl (O-H) stretch signifies the formation of the alcohol product. |

| This compound (Product) | 1150-1050 | The appearance of the C-O stretch of the secondary alcohol also indicates product formation. |

By plotting the intensity of these key peaks over time, a detailed kinetic profile of the reaction can be generated. This real-time data allows chemists to accurately determine the reaction endpoint, identify any stalls or deviations from expected behavior, and ensure the safe execution of highly exothermic processes like Grignard reactions. hzdr.de This level of process understanding is crucial for improving yield, purity, and reproducibility during both laboratory-scale development and large-scale manufacturing.

Future Research Directions and Emerging Opportunities for 1 3 Methoxyphenyl Propan 1 Ol

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of chiral alcohols is a cornerstone of modern organic chemistry, and future research on 1-(3-Methoxyphenyl)propan-1-ol will likely focus on developing more efficient, sustainable, and enantioselective synthetic routes.

Green Chemistry Approaches: Traditional syntheses often rely on stoichiometric reagents and volatile organic solvents. Future methodologies will pivot towards greener alternatives. pnas.org This includes solvent-free reductions, where the corresponding ketone, 1-(3-methoxyphenyl)propan-1-one, is mixed with a reducing agent like sodium borohydride (B1222165) dispersed on a solid support such as wet alumina. researchgate.net Furthermore, the use of clean oxidants like molecular oxygen (from air) or hydrogen peroxide for oxidation reactions of related alcohols is a key area of green chemistry. acs.orgrsc.org The development of protocols to synthesize ethanol (B145695) from CO2 and H2 highlights the push towards using renewable carbon resources, a principle that could inspire future syntheses of more complex molecules. rsc.org

Advanced Catalytic Systems: The development of sophisticated catalytic systems is crucial for producing enantiomerically pure this compound.

Biocatalysis: Enzymatic methods offer high stereoselectivity under mild conditions. Cytochrome P450 monooxygenases, for instance, have been used for the asymmetric benzylic hydroxylation of propylbenzene (B89791) substrates to produce chiral benzylic alcohols. thieme-connect.comresearchgate.net This biocatalytic approach represents a promising green route for the direct, enantioselective synthesis of (R)- or (S)-1-(3-Methoxyphenyl)propan-1-ol.

Hybrid Catalysis: Combining different catalytic modes can lead to highly efficient processes. Tandem photobiocatalytic reactions, where a racemic alcohol is oxidized to a ketone by a photocatalyst and then stereoselectively reduced by an alcohol dehydrogenase (ADH), can achieve deracemization to yield a single enantiomer. acs.org Another powerful technique is Dynamic Kinetic Resolution (DKR), which combines a lipase (B570770) for kinetic resolution with a metal catalyst (e.g., Ru, V, Pd) for in-situ racemization of the slower-reacting enantiomer, enabling a theoretical 100% yield of the desired enantiopure ester. mdpi.com

Asymmetric Metal Catalysis: Novel catalytic systems, such as dual photoredox/nickel catalysis, enable the direct cross-coupling of α-hydroxyalkyl nucleophiles with aryl halides, avoiding protection-deprotection steps. nih.gov Similarly, Ni-catalyzed asymmetric cross-electrophile coupling can produce enantioenriched carbinol esters from racemic starting materials. rsc.org These methods could be adapted for the asymmetric synthesis of this compound.

| Methodology | Key Features | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Traditional Reduction | Use of stoichiometric metal hydrides (e.g., NaBH4) in organic solvents. | Well-established, reliable for racemic synthesis. | nih.gov |

| Biocatalytic Hydroxylation | Enzymes (e.g., P450) catalyze stereoselective C-H activation. | High enantioselectivity, mild and green conditions. | thieme-connect.comresearchgate.net |

| Dynamic Kinetic Resolution (DKR) | Combines enzymatic resolution with metal-catalyzed racemization. | High theoretical yield (>99%) of a single enantiomer from a racemate. | mdpi.com |

| Photoredox/Metal Dual Catalysis | Visible light-induced generation of radicals coupled with transition metal catalysis. | Mild conditions, high functional group tolerance, direct synthesis. | nih.gov |

Deeper Understanding of Intramolecular and Intermolecular Interactions

A thorough understanding of the non-covalent interactions governing the behavior of this compound is essential for predicting its physical properties, crystal structure, and interactions with biological targets. Future research will employ both computational and experimental techniques to probe these forces.

Intramolecular Interactions: The conformation of this compound is influenced by a delicate balance of weak intramolecular forces. The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a methoxy (B1213986) group allows for potential intramolecular hydrogen bonding. researchgate.netstackexchange.com Studies on related molecules like benzyl (B1604629) alcohol and 2-methoxyphenol (guaiacol) have revealed the existence of weak OH···π interactions between the hydroxyl group and the aromatic ring, which stabilize certain conformers. stackexchange.comrsc.org The specific meta position of the methoxy group in this compound presents a unique stereoelectronic environment. Future computational studies using Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) can precisely map and quantify these intramolecular interactions, predicting the most stable conformations in the gas phase and in solution. stackexchange.comnih.gov

Intermolecular Interactions and Crystal Engineering: In the solid state, intermolecular hydrogen bonds are expected to be the dominant organizing force. The hydroxyl group can participate in strong O-H···O hydrogen bonds, leading to the formation of chains or dimers, which is a common feature in the crystal packing of alcohols. nih.govlibretexts.org The methoxy group can also act as a hydrogen bond acceptor. mdpi.com The interplay between these strong hydrogen bonds and weaker interactions (e.g., C-H···π, π···π stacking) dictates the final crystal lattice. nih.gov A deeper investigation into the crystal structure of this compound will provide insights for crystal engineering, which is crucial for controlling the physical properties of solid-state materials. nih.gov

Expansion into Interdisciplinary Fields of Research

The structural motifs present in this compound make it a valuable building block for applications in medicinal chemistry and materials science.

Medicinal Chemistry: The aryloxy propanolamine (B44665) scaffold is a well-known pharmacophore found in many β-adrenergic receptor blocking agents (β-blockers). nih.gov Furthermore, aryl propanolamines and ethanolamines have been identified as potent and selective agonists for the human β3 adrenergic receptor, which is a target for treating obesity and diabetes. nih.govgoogle.com this compound serves as a key precursor for the synthesis of these more complex and biologically active molecules. Future research could focus on the synthesis of a library of novel aryl propanolamine derivatives starting from this compound for screening against a range of biological targets. Additionally, recent studies have shown that 1-aryl-3-substituted propanol (B110389) derivatives possess promising in vitro antimalarial activity, opening another avenue for therapeutic development. nih.gov

Chiral Synthons: Enantiomerically pure this compound is a valuable chiral building block. The chiral secondary alcohol moiety can be used to induce stereoselectivity in subsequent reactions or serve as a starting point for the synthesis of complex chiral molecules, including natural products and pharmaceuticals. nih.gov

Addressing Unexplored Reactivity Profiles and Transformations

While the basic reactivity of secondary alcohols is well-documented, modern synthetic chemistry offers a plethora of novel transformations that remain unexplored for this compound. Investigating these reactions could unlock new synthetic pathways and applications.

Novel Coupling and Functionalization Reactions:

Dehydrative C-S and C-C Bond Formation: Recent methods have demonstrated that electron-rich secondary benzylic alcohols can undergo dehydrative nucleophilic substitution with thiols and other carbon nucleophiles, often facilitated by solvents like hexafluoroisopropanol (HFIP) or catalyzed by metal complexes. organic-chemistry.orgnih.gov Applying these conditions to this compound could provide direct access to a range of thioethers and trisubstituted methanes.

Deoxygenative Arylation: A paradigm shift in alcohol reactivity involves their use as radical precursors in cross-coupling reactions. Metallaphotoredox catalysis allows for the direct deoxygenative arylation of alcohols with aryl halides, effectively replacing the C-OH bond with a C-C bond. nih.gov This strategy offers a powerful and previously inaccessible disconnection for building molecular complexity from this compound. A similar formal cross-coupling has been developed between alcohols and aryl carboxylic acids. princeton.edu

Oxidative Coupling: The hydroxyl group can direct oxidative coupling reactions. For instance, palladium-catalyzed reactions can convert propan-1-ol into diphenylpropenal derivatives through a sequence involving oxidation and multiple arylations. rsc.org Exploring similar oxidative C-H activation and coupling reactions could lead to novel poly-aromatic structures.

C(aryl)–C(OH) Bond Cleavage: A particularly innovative and unexplored area is the functionalization of the C(aryl)–C(OH) bond. Recent research has shown that aryl alcohols can be used as arylation reagents themselves through a copper-catalyzed process involving oxygenation and decarboxylative functionalization, effectively cleaving the C-C bond and transferring the aryl group. researchgate.net Applying this transformative strategy to this compound could repurpose it from a simple alcohol into a novel arylating agent.

| Transformation Type | Description | Potential Product Class | References |

|---|---|---|---|

| Dehydrative Substitution | Nucleophilic substitution of the hydroxyl group (activated in situ) with C, S, or N nucleophiles. | Thioethers, trisubstituted methanes, amines. | organic-chemistry.orgnih.gov |

| Deoxygenative Cross-Coupling | Replacement of the C-OH bond with a C-Aryl or C-Alkyl bond via a radical intermediate. | 1-Aryl-1-(3-methoxyphenyl)propanes. | nih.govprinceton.edu |

| Oxidative Arylation | Oxidation of the alcohol followed by C-H arylation at adjacent positions. | Complex polycyclic or multi-aryl structures. | rsc.org |

| C(aryl)-C(OH) Bond Functionalization | Cleavage of the bond between the aromatic ring and the carbinol carbon, using the molecule as an arylating agent. | 3-Methoxyphenyl (B12655295) thioethers, biaryls. | researchgate.net |

常见问题

Q. How do structural modifications at the propanol chain or methoxyphenyl ring affect pharmacokinetic properties?

- Answer: Elongating the propanol chain increases logP, enhancing blood-brain barrier penetration. Electron-withdrawing groups (e.g., nitro) on the phenyl ring alter metabolic stability. Pharmacokinetic studies (e.g., microsomal stability assays) quantify these effects. Comparative studies with 1-(4-methoxyphenyl)propan-1-ol reveal substituent-position dependencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。